N-(2-hydroxyphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
Description
This compound features a spiro[cyclohexane-1,3'-isoquinoline] core with a 2-hydroxyphenyl carboxamide group at the 4' position and a 2-methoxyethyl substituent at the 2' position of the isoquinoline ring. The spiro architecture introduces conformational rigidity, which may enhance receptor-binding specificity, while the hydroxyl and methoxy groups contribute to hydrogen bonding and solubility properties . Its molecular formula is C₂₄H₂₆N₂O₄, with a molecular weight of 406.5 g/mol (calculated based on structural analogs in ).
Properties
Molecular Formula |
C24H28N2O4 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-(2-hydroxyphenyl)-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C24H28N2O4/c1-30-16-15-26-23(29)18-10-4-3-9-17(18)21(24(26)13-7-2-8-14-24)22(28)25-19-11-5-6-12-20(19)27/h3-6,9-12,21,27H,2,7-8,13-16H2,1H3,(H,25,28) |
InChI Key |
ZFTSUDBVAIZRLY-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NC4=CC=CC=C4O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2'-(2-Methoxyethyl)-1'-Oxo-1',4'-Dihydro-2'H-Spiro[Cyclohexane-1,3'-Isoquinoline]-4'-Carboxylic Acid
- Structure : Differs at the 4' position, where the carboxamide group is replaced by a carboxylic acid.
- Properties :
- Molecular Weight : 317.4 g/mol (vs. 406.5 g/mol for the target compound) .
- Solubility : The carboxylic acid group enhances water solubility compared to the carboxamide derivative.
- Bioactivity : Carboxylic acid derivatives are often used as intermediates for further functionalization, whereas carboxamides are more stable in biological systems .
1'-Oxo-2'-Phenyl-1',4'-Dihydro-2'H-Spiro[Cyclohexane-1,3'-Isoquinoline]-4'-Carboxylic Acid
- Structure : Substitutes the 2'-methoxyethyl group with a phenyl ring.
- Properties: Hydrophobicity: The phenyl group increases lipophilicity (logP ~2.8 vs. Synthetic Accessibility: Phenyl substituents are easier to introduce via Suzuki coupling, whereas methoxyethyl groups may require multi-step alkylation .
N-(2-Oxo-2H-Chromen-3-yl)Cyclohexanecarboxamide
- Structure: Replaces the spiro-isoquinoline system with a coumarin (chromene) scaffold.
- Properties: Photophysical Activity: The coumarin core allows for fluorescence, useful in imaging studies, which the spiro-isoquinoline lacks . Bioactivity: Coumarin derivatives exhibit anticoagulant properties, whereas spiro-isoquinoline carboxamides are explored for CNS targets .
Pharmacological and Analytical Comparisons
Receptor Binding Profiles
- WAY 100635 exhibits IC₅₀ values of 0.23–1.7 nM for 5-HT₁ₐ receptors, while the target compound’s methoxyethyl group may modulate selectivity for other GPCRs .
Analytical Characterization
- NMR : The 2-hydroxyphenyl group in the target compound would show distinct δH ~10.2 ppm (OH) and δC ~160 ppm (amide carbonyl), differentiating it from carboxylic acid analogs (δC ~170 ppm) .
- LC-MS/MS: Molecular networking (cosine score >0.8) could cluster the target compound with other spiro-isoquinoline derivatives, aiding dereplication .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | Key Substituents |
|---|---|---|---|
| Target Compound | 406.5 | 1.9 | 2'-Methoxyethyl, 4'-carboxamide |
| 4'-Carboxylic Acid Analog | 317.4 | 1.2 | 2'-Methoxyethyl, 4'-COOH |
| 2'-Phenyl Analog | 347.4 | 2.8 | 2'-Phenyl, 4'-COOH |
| N-(2-Oxo-2H-Chromen-3-yl)Cyclohexanecarboxamide | 285.3 | 2.5 | Coumarin core, cyclohexane carboxamide |
Table 2: Bioactivity Comparison
| Compound Name | Target Receptor | IC₅₀ (nM) | Application |
|---|---|---|---|
| Target Compound | Undetermined | N/A | Preclinical CNS studies |
| WAY 100635 | 5-HT₁ₐ | 0.23–1.7 | Antagonist for depression models |
| N-(4-Ethoxyphenyl)Quinoline Carbothioamide | EGFR Kinase | 50–100 | Anticancer screening |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
